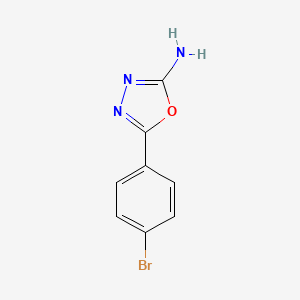

5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine

Overview

Description

5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that features a 1,3,4-oxadiazole ring substituted with a 4-bromophenyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-bromobenzohydrazide with cyanogen bromide in the presence of a base, leading to the formation of the oxadiazole ring.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.

Types of Reactions:

Substitution Reactions:

Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although these are less common.

Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium phosphate in organic solvents.

Major Products:

- Substituted derivatives of the original compound, depending on the reagents used in the reactions.

Chemistry:

- Used as a building block in the synthesis of more complex heterocyclic compounds.

- Employed in the development of new materials with specific electronic properties.

Biology and Medicine:

- Investigated for its potential as an antimicrobial and anticancer agent.

- Studied for its ability to interact with biological targets, such as enzymes and receptors.

Industry:

- Utilized in the production of advanced materials, including polymers and coatings with enhanced properties.

Mechanism of Action

The exact mechanism of action of 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine varies depending on its application. In medicinal chemistry, it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, van der Waals forces, and π-π interactions. These interactions can modulate the activity of the target, leading to therapeutic effects.

Comparison with Similar Compounds

5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine: Similar structure but with a chlorine atom instead of bromine.

5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine: Contains a methyl group instead of bromine.

Uniqueness:

- The presence of the bromine atom in 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine can influence its reactivity and interactions with other molecules, making it distinct in terms of its chemical and biological properties.

Biological Activity

5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine is a compound of growing interest in medicinal chemistry due to its diverse biological activities, particularly in the field of oncology and neurochemistry. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound features a bromophenyl group attached to an oxadiazole ring, which is known for its potential pharmacological properties. The oxadiazole moiety is often linked to various biological activities, including anticancer and antimicrobial effects.

Anticancer Activity

Numerous studies have investigated the anticancer properties of oxadiazole derivatives, including this compound. In a study by Jawed et al., several oxadiazole derivatives were synthesized and screened for their anticancer activity against various cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxic effects against melanoma (MDA-MB-435), leukemia (K-562), and breast cancer (T-47D) cell lines. For instance, one derivative showed a mean growth inhibition percentage of 62.61% against these cell lines .

| Compound | Cell Line | Mean Growth Percent (GP) |

|---|---|---|

| This compound | MDA-MB-435 (Melanoma) | 15.43% |

| K-562 (Leukemia) | 18.22% | |

| T-47D (Breast) | 34.27% | |

| HCT-15 (Colon) | 39.77% |

The mechanism underlying the anticancer activity of oxadiazole derivatives often involves apoptosis induction and cell cycle arrest. Molecular docking studies have suggested that these compounds can interact with estrogen receptors, which are crucial in breast cancer proliferation . For example, the compound 2-(2-Bromo-6-nitrophenyl)-5-(4-bromophenyl)-1,3,4-oxadiazole demonstrated significant binding affinity to estrogen receptors and showed dose-dependent cytotoxicity .

Neuroprotective Properties

Beyond anticancer effects, this compound has been evaluated for its neuroprotective properties. Research indicates that derivatives of oxadiazoles can inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine in the brain. This inhibition can enhance cholinergic transmission and may offer therapeutic potential in neurodegenerative diseases like Alzheimer's .

| Compound | AChE Inhibition IC50 (µM) |

|---|---|

| 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amines | 33.9 - 40.1 |

Case Studies and Research Findings

- Anticancer Screening : In a comprehensive screening conducted by the National Cancer Institute (NCI), various oxadiazole derivatives were evaluated for their cytotoxicity against multiple cancer cell lines. The results highlighted that specific substitutions on the oxadiazole ring significantly influenced their biological activity .

- Molecular Dynamics Simulations : Studies utilizing molecular dynamics simulations have provided insights into the stability and interaction profiles of oxadiazole derivatives with target proteins such as estrogen receptors and tubulin . These simulations help elucidate the binding affinities and potential mechanisms of action.

Properties

IUPAC Name |

5-(4-bromophenyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O/c9-6-3-1-5(2-4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNSGGKLETSYTPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(O2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90326761 | |

| Record name | 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90326761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33621-62-4 | |

| Record name | 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90326761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.